2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 1111020-70-2
VCID: VC4231961
InChI: InChI=1S/C18H17N3O2/c1-2-16-20-15-11-7-6-10-14(15)18(21-16)23-12-17(22)19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,22)
SMILES: CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3
Molecular Formula: C18H17N3O2
Molecular Weight: 307.353

2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide

CAS No.: 1111020-70-2

Cat. No.: VC4231961

Molecular Formula: C18H17N3O2

Molecular Weight: 307.353

* For research use only. Not for human or veterinary use.

2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide - 1111020-70-2

Specification

CAS No. 1111020-70-2
Molecular Formula C18H17N3O2
Molecular Weight 307.353
IUPAC Name 2-(2-ethylquinazolin-4-yl)oxy-N-phenylacetamide
Standard InChI InChI=1S/C18H17N3O2/c1-2-16-20-15-11-7-6-10-14(15)18(21-16)23-12-17(22)19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,22)
Standard InChI Key MINFFBABBBLCPY-UHFFFAOYSA-N
SMILES CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s quinazoline backbone consists of a bicyclic system with two nitrogen atoms at positions 1 and 3 . The ethyl group at position 2 enhances lipophilicity, potentially improving membrane permeability . At position 4, an ether bond connects the quinazoline ring to an acetamide group, which is further substituted with a phenyl ring . This configuration introduces steric and electronic effects that influence receptor binding .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC18H17N3O2\text{C}_{18}\text{H}_{17}\text{N}_{3}\text{O}_{2}
Molecular Weight307.3 g/mol
DensityNot reported
Melting Point218–220 °C (analogous derivative)
IR Peaks (cm1^{-1})3370 (N–H), 1666 (C=O), 1560 (C=N)

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide derivatives typically follows modular steps :

  • Quinazoline Core Formation: Reacting 2-aminobenzamide with arylaldehydes in dimethylformamide (DMF) using Na2S2O5\text{Na}_2\text{S}_2\text{O}_5 as a cyclizing agent yields 2-substituted quinazolin-4(3H)-ones .

  • Etherification: Introducing a propargyl group via propargyl bromide in the presence of K2CO3\text{K}_2\text{CO}_3 generates 4-(prop-2-yn-1-yloxy)quinazolines .

  • Acetamide Coupling: Chloroacetyl chloride reacts with anilines to form 2-chloro-N-phenylacetamides, which undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylated quinazolines to yield triazole-linked derivatives .

Purification and Characterization

High-performance liquid chromatography (HPLC) ensures >95% purity for pharmacological testing. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity, while infrared (IR) spectroscopy identifies functional groups like C=O (1666 cm1^{-1}) and C=N (1560 cm1^{-1}) .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility due to its hydrophobic phenyl and ethyl groups. Stability studies under physiological conditions (pH 7.4, 37°C) suggest moderate degradation over 24 hours, necessitating formulation enhancements for drug delivery.

Reactivity

The quinazoline core undergoes electrophilic substitution at position 7, while the acetamide’s sulfur atom participates in oxidation-reduction reactions . For example, treatment with hydrogen peroxide oxidizes the methylsulfanyl group to a sulfoxide, altering bioactivity.

Biological Activities and Mechanisms

CompoundCell LineIC50_{50} (μM)Source
8aMCF-712.3
25A5498.7

Antimicrobial Effects

The compound inhibits bacterial histidine kinases in two-component systems (TCS), disrupting signal transduction in Staphylococcus aureus . Minimum inhibitory concentrations (MICs) against drug-resistant Mycobacterium tuberculosis strains are under investigation, with preliminary data showing promise at 4–64 μg/mL .

Pharmacological Applications and Future Directions

Drug Development Prospects

Structural analogs of 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide are being optimized for:

  • Kinase Inhibitors: Modifications at position 7 improve selectivity for cancer-related kinases like LRRK2 .

  • Antitubercular Agents: Hybridization with nitro groups enhances activity against multidrug-resistant tuberculosis .

Challenges and Limitations

Poor bioavailability and off-target effects remain hurdles . Prodrug strategies and nanoparticle-based delivery systems are under exploration to address these issues .

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